Cas no 1823359-64-3 (2-Chloro-5,7-difluoroquinazoline)

2-Chloro-5,7-difluoroquinazoline is a fluorinated quinazoline derivative widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its distinct chloro and fluoro substituents enhance reactivity, facilitating selective nucleophilic substitution reactions. The electron-withdrawing fluorine atoms improve stability and influence the compound's electronic properties, making it valuable for constructing heterocyclic frameworks. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. High purity grades ensure consistent performance in research and industrial applications. Its well-defined structure and functional group compatibility make it a versatile building block for advanced synthetic chemistry.
2-Chloro-5,7-difluoroquinazoline structure
1823359-64-3 structure
Product Name:2-Chloro-5,7-difluoroquinazoline
CAS No:1823359-64-3
MF:C8H3ClF2N2
MW:200.572627305984
CID:4821693
Update Time:2025-06-08

2-Chloro-5,7-difluoroquinazoline Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-5,7-difluoroquinazoline
    • Inchi: 1S/C8H3ClF2N2/c9-8-12-3-5-6(11)1-4(10)2-7(5)13-8/h1-3H
    • InChI Key: HYRQFRDTVPGRAE-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C2C(=CC(=CC2=N1)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 193
  • XLogP3: 2.7
  • Topological Polar Surface Area: 25.8

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Additional information on 2-Chloro-5,7-difluoroquinazoline

2-Chloro-5,7-difluoroquinazoline (CAS No. 1823359-64-3): An Overview of Its Structure, Properties, and Applications

2-Chloro-5,7-difluoroquinazoline (CAS No. 1823359-64-3) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinazoline family, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structure, properties, and potential applications of 2-Chloro-5,7-difluoroquinazoline, highlighting recent advancements and research findings.

Structure and Chemical Properties

The molecular formula of 2-Chloro-5,7-difluoroquinazoline is C9H4ClF2N2, with a molecular weight of approximately 213.59 g/mol. The compound features a quinazoline core, which is a six-membered ring fused to a five-membered ring containing two nitrogen atoms. The presence of a chlorine atom at the 2-position and fluorine atoms at the 5- and 7-positions imparts unique chemical properties to this molecule. These substituents contribute to the compound's high reactivity and stability, making it an attractive candidate for various chemical reactions and biological studies.

The physical properties of 2-Chloro-5,7-difluoroquinazoline include its melting point, which is typically around 140°C. It is generally insoluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics make it suitable for use in various experimental setups, including in vitro assays and in vivo studies.

Synthesis and Preparation

The synthesis of 2-Chloro-5,7-difluoroquinazoline can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-chloro-5-fluorobenzonitrile with 7-fluoroanthranilic acid in the presence of a suitable coupling agent. This reaction typically proceeds via a condensation step followed by cyclization to form the quinazoline ring. Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.

The choice of synthetic route often depends on factors such as the availability of starting materials, reaction conditions, and desired purity levels. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing quinazolines, including the use of catalysts that minimize waste production.

Biological Activities and Potential Applications

2-Chloro-5,7-difluoroquinazoline has been extensively studied for its biological activities, particularly its potential as an inhibitor of various enzymes and receptors. One notable application is its use as an inhibitor of tyrosine kinases, a class of enzymes involved in cell signaling pathways that are often dysregulated in cancer cells. Research has shown that certain derivatives of 2-Chloro-5,7-difluoroquinazoline exhibit potent inhibitory effects on specific tyrosine kinases, making them promising candidates for cancer therapy.

In addition to its anti-cancer properties, 2-Chloro-5,7-difluoroquinazoline has also been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can interfere with viral replication processes by targeting key viral enzymes or host cell factors involved in viral entry or assembly. This makes it a valuable lead compound for developing new antiviral therapies.

Clinical Trials and Future Directions

The promising preclinical results with 2-Chloro-5,7-difluoroquinazoline have led to increased interest in advancing this compound into clinical trials. Several derivatives have already entered early-phase clinical trials to evaluate their safety and efficacy in treating various diseases. For example, one derivative has shown promising results in phase I trials for treating advanced solid tumors.

Further research is needed to optimize the pharmacokinetic properties of these compounds and to identify any potential side effects or drug interactions. Ongoing studies are also exploring the combination therapy potential of 2-Chloro-5,7-difluoroquinazoline-based drugs with other anticancer agents to enhance therapeutic outcomes.

Conclusion

2-Chloro-5,7-difluoroquinazoline (CAS No. 1823359-64-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structure and chemical properties make it an attractive candidate for developing new therapeutic agents targeting various diseases. As research continues to advance our understanding of this compound's biological activities and mechanisms of action, it is likely that we will see more innovative applications emerging in the near future.

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